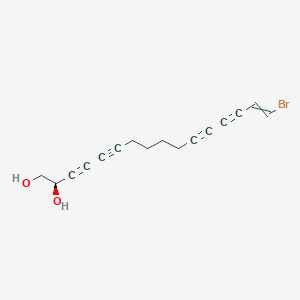
(2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol is a complex organic compound characterized by its unique structure, which includes a bromine atom, multiple triple bonds (tetrayne), and a diol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol typically involves multi-step organic reactions. One common approach is the bromination of a suitable hexadecene precursor followed by the introduction of triple bonds through alkyne formation reactions. The diol groups are then introduced via oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkyne formation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
(2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used to study the effects of brominated compounds on biological systems. Its diol groups and triple bonds make it a candidate for investigating enzyme interactions and metabolic pathways.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s reactivity and functional groups may be exploited to design drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and diol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The triple bonds may also participate in electron transfer reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol: can be compared with other brominated diols and tetraynes, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and multiple triple bonds makes it particularly versatile for synthetic and research purposes.
Properties
CAS No. |
539851-47-3 |
|---|---|
Molecular Formula |
C16H15BrO2 |
Molecular Weight |
319.19 g/mol |
IUPAC Name |
(2R)-16-bromohexadec-15-en-3,5,11,13-tetrayne-1,2-diol |
InChI |
InChI=1S/C16H15BrO2/c17-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16(19)15-18/h12,14,16,18-19H,1-3,5,15H2/t16-/m1/s1 |
InChI Key |
XHSHGEFDZILCJI-MRXNPFEDSA-N |
Isomeric SMILES |
C(CCC#CC#C[C@H](CO)O)CC#CC#CC=CBr |
Canonical SMILES |
C(CCC#CC#CC(CO)O)CC#CC#CC=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


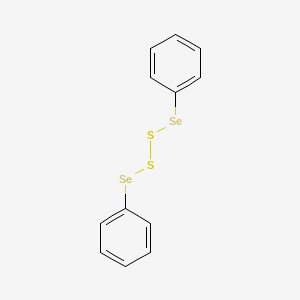
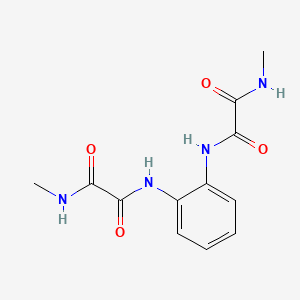
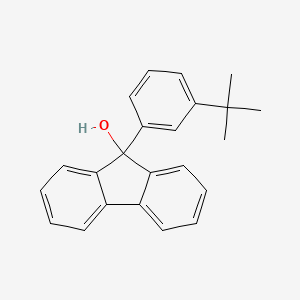
![4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B12579355.png)
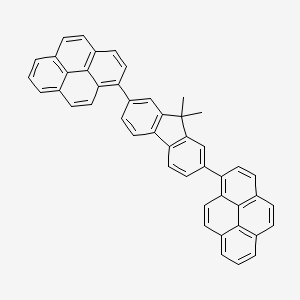
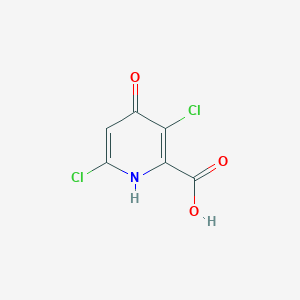
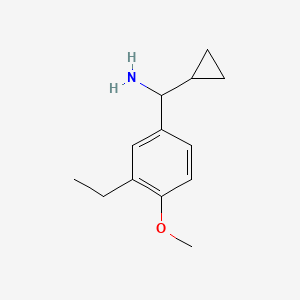
![Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester](/img/structure/B12579376.png)
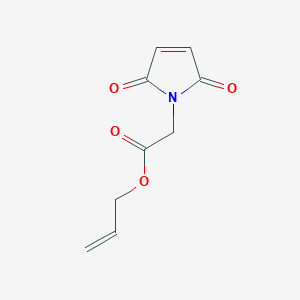
![1-Chloro-4-[(1S)-1-methoxyethyl]benzene](/img/structure/B12579380.png)
![Pentyl [(prop-2-en-1-yl)oxy]acetate](/img/structure/B12579392.png)
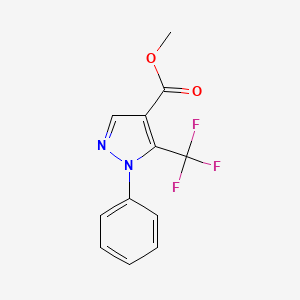
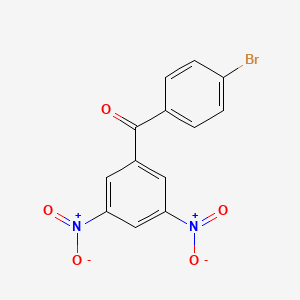
![5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol](/img/structure/B12579406.png)
